Isobutyric Acid Odor Threshold: Quantified Sensory Differentiation vs. n-Butyric Acid
Isobutyric acid exhibits an odor threshold of 2300 μg/L in water, which is approximately 9.6 times higher (less potent) than that of n-butyric acid (240 μg/L) [1][2]. This substantial difference in olfactory potency directly impacts flavor formulation strategies, as isobutyric acid provides a milder, more nuanced cheesy/rancid character compared to the sharp, aggressive impact of n-butyric acid [3].
| Evidence Dimension | Odor Threshold in Water |
|---|---|
| Target Compound Data | 2300 μg/L |
| Comparator Or Baseline | n-Butyric acid (240 μg/L) |
| Quantified Difference | Isobutyric acid threshold is ~9.6× higher (less potent) |
| Conditions | Water, sensory panel analysis |
Why This Matters
A higher odor threshold enables more precise flavor modulation at higher concentrations without overpowering sensory profiles, offering formulators greater control compared to the more pungent n-butyric acid.
- [1] Pereira R, et al. Volatile Compound Profile of Vinegars. Foods. 2022;11(23):3789. Table 3. View Source
- [2] Oxford University Press. Description of some flavour compounds. Table: Odour threshold in ppb (μM). View Source
- [3] Flavor Bites: iso-Butyric Acid. Perfumer & Flavorist. View Source
